N-{4-[(4-benzoylbenzyl)oxy]phenyl}acetamide
Overview
Description
N-{4-[(4-benzoylbenzyl)oxy]phenyl}acetamide, also known as BBA, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in various studies and has the potential to be a valuable tool in the field of scientific research.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzoylbenzyl)oxy]phenyl}acetamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclooxygenase-2, which are involved in cancer cell growth and inflammation. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[(4-benzoylbenzyl)oxy]phenyl}acetamide in lab experiments is that it has been shown to have low toxicity in animal studies. This means that it may be a safe compound to use in lab experiments. However, one limitation of using this compound is that it is a relatively new compound, and there is still much that is not known about its effects and mechanisms of action.
Future Directions
There are a number of future directions for research on N-{4-[(4-benzoylbenzyl)oxy]phenyl}acetamide. One area of research could be to further investigate the mechanisms of action of this compound and how it inhibits cancer cell growth. Another area of research could be to study the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as diabetes or Alzheimer's disease.
Scientific Research Applications
N-{4-[(4-benzoylbenzyl)oxy]phenyl}acetamide has been studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Properties
IUPAC Name |
N-[4-[(4-benzoylphenyl)methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)23-20-11-13-21(14-12-20)26-15-17-7-9-19(10-8-17)22(25)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUWBSVBHUOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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